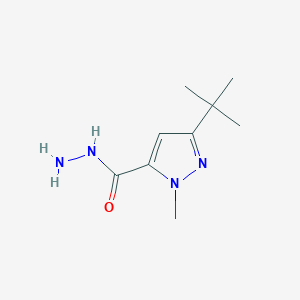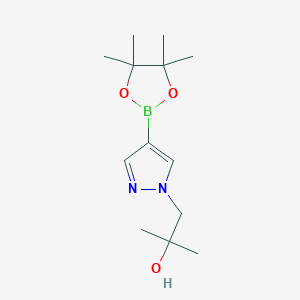
6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
Übersicht
Beschreibung
6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride, also known as 6-EPQC, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 411.9 g/mol and a melting point of 190-195°C. 6-EPQC has been used in organic synthesis, drug discovery, and molecular biology research, among other applications.
Wissenschaftliche Forschungsanwendungen
Copper(I)-Catalyzed Nucleophilic Addition
Research by Zhang et al. (2014) explores the addition of ynamides to acyl chlorides and N-heterocycles activated in situ with ethyl chloroformate. This method includes a copper iodide catalyst and is relevant to the synthesis of compounds related to 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride. This economical carbon–carbon bond formation offers access to a variety of 3-aminoynones from aliphatic and aromatic acyl chlorides (Zhang, Cook, Liu, & Wolf, 2014).
Synthesis and X-ray Diffraction Data
Camargo et al. (2013) synthesized a compound similar to 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride through a free-solvent oxidation reaction. They utilized X-ray powder diffraction (XRPD) for analysis, demonstrating its crystallization in the monoclinic system, which is significant for understanding the structural properties of similar compounds (Camargo, Sánchez, Henao, Romero Bohórquez, & Kouznetsov, 2013).
Photoluminescent Coordination Polymer
Twaróg et al. (2020) reported on a photoluminescent coordination polymer constructed with a ligand derived from quinoline and pyridine, demonstrating the ligand's extended coordination capabilities. This polymer shows properties like bathochromic/hypsochromic shifts of the ligand absorption bands, leading to a single band at 479 nm. This research is relevant for understanding the luminescent properties of related quinoline derivatives (Twaróg, Hołyńska, & Kochel, 2020).
Synthesis and Antifungal Activity
Kouznetsov et al. (2012) explored the synthesis and antifungal activity of diverse 2-pyridinyl quinolines, including compounds similar to 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride. This study is crucial for understanding the potential biological activity of such compounds (Kouznetsov, Meléndez Gómez, Derita, Svetaz, del Olmo, & Zacchino, 2012).
Eigenschaften
IUPAC Name |
6-ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O.ClH/c1-2-11-5-6-15-13(8-11)14(17(18)21)9-16(20-15)12-4-3-7-19-10-12;/h3-10H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMBJDYTSSMRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CN=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine](/img/structure/B1396715.png)


![Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate](/img/structure/B1396721.png)




